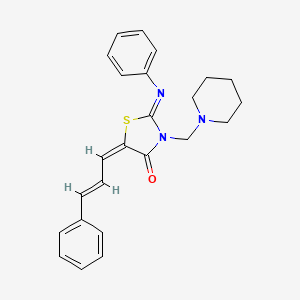
5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a thioamide with an α-halo ketone under basic conditions.
Introduction of Piperidinomethyl Group: The piperidinomethyl group is introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group.
Formation of Phenylimino Group: The phenylimino group is formed by reacting the intermediate with aniline or a substituted aniline.
Cinnamylidene Substitution: The final step involves the condensation of the intermediate with cinnamaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinomethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazolidinones.
Scientific Research Applications
5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone
- 5-(4-Methoxybenzylidene)-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone
- 5-(4-Chlorobenzylidene)-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone
Uniqueness
5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone is unique due to its cinnamylidene substitution, which imparts distinct biological activities and enhances its potential as a therapeutic agent. The presence of the cinnamylidene group may also influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
104123-94-6 |
|---|---|
Molecular Formula |
C24H25N3OS |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(5E)-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H25N3OS/c28-23-22(16-10-13-20-11-4-1-5-12-20)29-24(25-21-14-6-2-7-15-21)27(23)19-26-17-8-3-9-18-26/h1-2,4-7,10-16H,3,8-9,17-19H2/b13-10+,22-16+,25-24? |
InChI Key |
DUAYWFYDRBWXBZ-TYACBJPVSA-N |
Isomeric SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=NC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


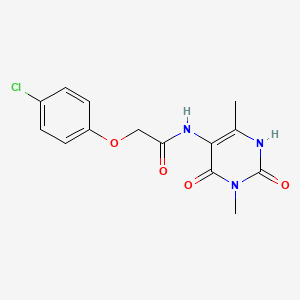

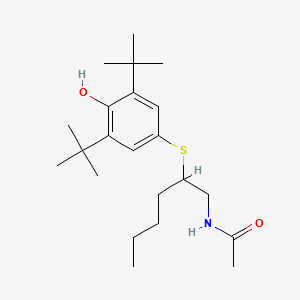

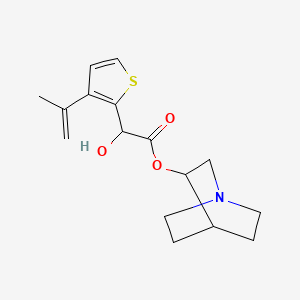
![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
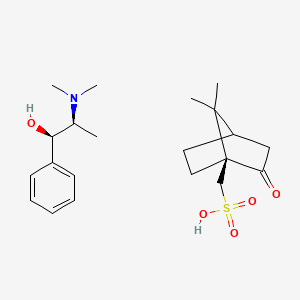
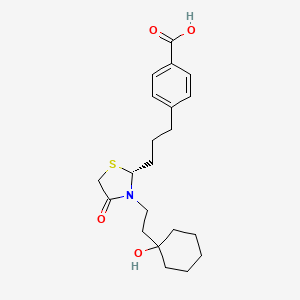
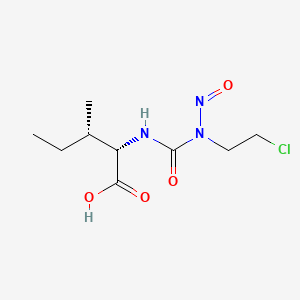
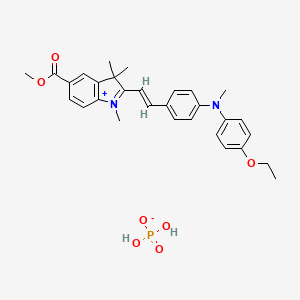
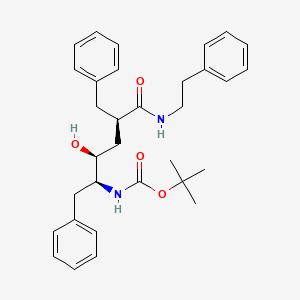
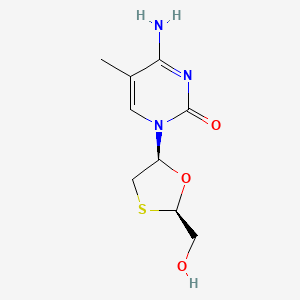
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)

